(5Z)-3-cyclopropyl-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5Z)-3-cyclopropyl-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethoxy group, and an ethoxybenzylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclopropyl-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves multiple steps. One common method starts with the preparation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid . This intermediate is then subjected to a series of reactions, including condensation and cyclization, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-cyclopropyl-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-cyclopropyl-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential effects on cellular processes. For example, it has been investigated for its ability to inhibit certain enzymes or signaling pathways, which could have implications for the treatment of diseases such as cancer or inflammation .
Medicine
In medicine, this compound has shown promise as a potential therapeutic agent. Its ability to modulate specific molecular targets makes it a candidate for drug development, particularly in the areas of oncology and immunology .
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties make it a valuable component in the production of high-performance materials or in the optimization of industrial reactions .
Mechanism of Action
The mechanism of action of (5Z)-3-cyclopropyl-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can modulate signaling pathways by interacting with key proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
- 5-difluoromethoxy-2-mercapto-1H-benzimidazole
Uniqueness
What sets (5Z)-3-cyclopropyl-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one apart from these similar compounds is its unique combination of functional groups. The presence of the cyclopropyl, difluoromethoxy, and ethoxybenzylidene moieties gives it distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C16H16F2N2O3S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(5Z)-3-cyclopropyl-5-[[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H16F2N2O3S/c1-2-22-13-8-9(3-6-12(13)23-15(17)18)7-11-14(21)20(10-4-5-10)16(24)19-11/h3,6-8,10,15H,2,4-5H2,1H3,(H,19,24)/b11-7- |
InChI Key |
CDIUKOLISZVQMJ-XFFZJAGNSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C3CC3)OC(F)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)C3CC3)OC(F)F |
Origin of Product |
United States |
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